4-ethoxy-3-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Overview
Description
4-ethoxy-3-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.14674105 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The study of substituted propenoates, including compounds with ethoxycarbonyl groups and benzoyl groups, focuses on their structural analysis. These compounds have been analyzed for their configurations and substituent effects on their structure, providing insights into their reactivity and potential applications in synthesis and material science (A. Sinur, L. Golič, B. Stanovnik, 1994).
Chemical Reactivity and Synthesis Methods
- Research on the N-benzoylation of aminophenols using benzoylisothiocyanates explores a chemoselective method for producing compounds of biological interest. This method highlights the potential for creating targeted molecules for further study in medicinal chemistry (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).
Potential Biological Activities
- The synthesis and evaluation of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans for their antihypertensive activity represent a significant stride in the search for new therapeutic agents. This research provides a foundation for developing drugs that can potentially be used to manage hypertension, showcasing the role of these compounds in drug discovery (Frederick Cassidy et al., 1992).
Drug Design and Pharmacological Profiles
- The design and synthesis of benzamide derivatives as serotonin 4 receptor agonists demonstrate the application of these compounds in developing drugs for gastrointestinal motility. This research exemplifies the intersection of chemical synthesis and pharmacology, aiming to create more effective and bioavailable therapeutic options (S. Sonda et al., 2003).
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-3-5-9-19(26)22-15-7-6-8-16(13-15)23-21(31)24-20(27)14-10-11-18(30-4-2)17(12-14)25(28)29/h6-8,10-13H,3-5,9H2,1-2H3,(H,22,26)(H2,23,24,27,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQZEFSMWDOSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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